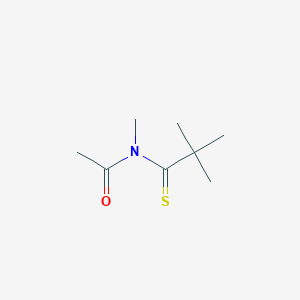
N-(2,2-dimethylpropanethioyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylpropanethioyl)-N-methylacetamide is an organic compound characterized by its unique structure, which includes a thioyl group attached to a dimethylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropanethioyl)-N-methylacetamide typically involves the reaction of 2,2-dimethylpropane with thioyl chloride, followed by the introduction of a methylacetamide group. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and the use of catalysts to enhance the reaction efficiency. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropanethioyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
N-(2,2-dimethylpropanethioyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropanethioyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-dimethylpropanethioyl)-N-methylacetamide include:
2,2-dimethylpropane: A structurally related compound with similar chemical properties.
2,2-dimethylbutane: Another branched alkane with comparable reactivity.
Neopentane: Known for its use in organic synthesis and industrial applications.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C8H15NOS |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
N-(2,2-dimethylpropanethioyl)-N-methylacetamide |
InChI |
InChI=1S/C8H15NOS/c1-6(10)9(5)7(11)8(2,3)4/h1-5H3 |
InChI Key |
ZGRBSDRVTIJIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=S)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















